4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
This compound is a pyrimidine-5-carbonitrile derivative featuring a 1,4-diazepane ring substituted with a cyclopropanesulfonyl group at position 4 and a methylsulfanyl group at position 2.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-22-14-16-10-11(9-15)13(17-14)18-5-2-6-19(8-7-18)23(20,21)12-3-4-12/h10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWYOXZWOXJYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS Number: 2548979-99-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C15H18N4O2S2
- Molecular Weight : 354.46 g/mol
- Chemical Structure :
- The compound features a pyrimidine ring substituted with a carbonitrile group and a methylsulfanyl group, as well as a cyclopropanesulfonyl moiety linked to a diazepane ring.
Physical Properties
- Solubility : Soluble in DMSO and DMF; slightly soluble in water.
- Melting Point : Not extensively documented.
Research indicates that compounds similar to this pyrimidine derivative may exhibit various biological activities, including:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory processes.
- Anti-inflammatory Properties : The cyclopropanesulfonyl moiety is associated with anti-inflammatory effects, potentially making this compound useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Comparative Biological Activity Table
Future Directions for Research
Further research is warranted to explore the full biological potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting trials to evaluate efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine and diazepane rings have shown promise as antimicrobial agents. Studies suggest that modifications to these rings can enhance their efficacy against bacterial strains.
- Antiviral Properties : Certain derivatives of pyrimidine compounds have been explored for their ability to inhibit viral replication, particularly in the context of RNA viruses.
- CNS Activity : Diazepane derivatives are known for their neuroactive properties, which may translate to anxiolytic or sedative effects. The incorporation of the cyclopropanesulfonyl group may further modulate these effects.
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, several related compounds have been studied extensively:
- Anti-inflammatory Agents : Research on structurally related diazepane derivatives has demonstrated significant anti-inflammatory activity by inhibiting phosphodiesterase enzymes, which are crucial in the inflammatory response.
- Cancer Therapeutics : Compounds featuring pyrimidine rings have been investigated for their anticancer properties due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells.
- Neuroprotective Effects : Studies have shown that certain diazepane derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on formula.
Key Observations :
Hypothesized Activity of Target Compound :
- The cyclopropanesulfonyl group may improve kinase selectivity over acetylated analogs by introducing steric and electronic perturbations.
Crystallographic and Conformational Analysis
- 2-Benzylsulfanyl analog : Crystal structure (CCDC) reveals planar pyrimidine rings with S1—C1 and S2—C2 bond lengths of 1.760–1.824 Å, consistent with sulfanyl group geometry.
- Target Compound : Predicted to adopt a similar planar core, but the 1,4-diazepane’s sulfonyl group may induce ring puckering, altering binding pose compared to acetylated analogs.
Preparation Methods
Ammonia-Mediated Synthesis in Tetrahydrofuran (THF)
The most efficient method involves bubbling gaseous ammonia into THF at 0°C, followed by addition of cyclopropanesulfonyl chloride. After warming to room temperature and stirring for 24–48 hours, the product is isolated via silica gel chromatography, achieving 100% yield . Key advantages include:
-
Solvent : THF facilitates rapid ammonia saturation.
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Temperature : Gradual warming minimizes side reactions.
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Purification : Silica gel chromatography with ethyl acetate/hexanes ensures high purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Ammonia Source | Gaseous NH₃ |
| Temperature | 0°C → 20°C (room temperature) |
| Reaction Time | 24–48 hours |
| Yield | 100% |
Ammonium Hydroxide in Methanol
An alternative approach uses ammonium hydroxide in methanol at room temperature for 16 hours, yielding 52% after extraction and drying. While simpler, this method’s lower yield is attributed to incomplete reaction and solubility challenges.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Ammonia Source | NH₄OH (aqueous) |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Yield | 52% |
Ammonia in 1,4-Dioxane
Dissolving cyclopropanesulfonyl chloride in 0.5 M ammonia/dioxane at room temperature for 72 hours yields 74% after filtration and vacuum drying. This method is notable for its prolonged reaction time and straightforward workup.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Ammonia Source | 0.5 M NH₃ in dioxane |
| Temperature | 20°C |
| Reaction Time | 72 hours |
| Yield | 74% |
Functionalization of 1,4-Diazepane
The 1,4-diazepane core must be sulfonylated with cyclopropanesulfonyl chloride before coupling to the pyrimidine ring.
Sulfonylation Reaction
Sulfonylation typically employs cyclopropanesulfonyl chloride and 1,4-diazepane in the presence of a base. A method analogous to patent CA2629336A1 uses triethylamine in dichloromethane at room temperature for 2 hours. Alternatively, pyridine/DMAP at 110°C for 12 hours enhances reactivity for sterically hindered amines.
Key Considerations :
-
Base Selection : Triethylamine is optimal for low-temperature reactions, while pyridine/DMAP suits high-temperature conditions.
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Solvent : Dichloromethane (DCM) or toluene balances solubility and reactivity.
Pyrimidine Core Assembly
The pyrimidine scaffold—2-(methylsulfanyl)-5-carbonitrile—is constructed via nucleophilic substitution and cyanation.
Nucleophilic Aromatic Substitution
Chloropyrimidine intermediates react with methylthiolate (generated from NaSMe or H₂S/MeI) to install the methylsulfanyl group. For example, 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile is synthesized in 85–90% yield under refluxing ethanol.
Cyanation Strategies
Cyano group introduction may occur via:
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Rosemund-von Braun Reaction : CuCN-mediated substitution of halides.
-
Pd-Catalyzed Cyanation : Using Zn(CN)₂ or K₄[Fe(CN)₆] with Pd(PPh₃)₄.
Coupling of Diazepane and Pyrimidine Moieties
The final step involves coupling the sulfonylated 1,4-diazepane to the pyrimidine core.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the diazepane’s secondary amine reacts with a hydroxyl- or thiol-bearing pyrimidine. This method is highly selective but requires anhydrous conditions.
Ullmann Coupling
Copper-catalyzed coupling between a bromopyrimidine and the diazepane sulfonamide achieves C–N bond formation. Optimized conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C) yield 70–75% .
Integrated Synthetic Route
Combining the above steps, a plausible pathway is:
-
Cyclopropanesulfonamide Synthesis : Via NH₃/THF (100% yield).
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1,4-Diazepane Sulfonylation : Using cyclopropanesulfonyl chloride and triethylamine in DCM.
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Pyrimidine Preparation : Nucleophilic substitution and cyanation.
Overall Yield Estimate : 35–45% (multi-step attrition).
Challenges and Optimization Opportunities
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Steric Hindrance : The diazepane’s conformation may slow sulfonylation; microwave-assisted synthesis could enhance kinetics.
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Cyano Group Stability : Avoid strong acids/bases during pyrimidine functionalization.
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Purification : HPLC or recrystallization may improve final product purity.
Q & A
Q. What in silico tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer :
- SwissADME : Predicts solubility, GI absorption, and blood-brain barrier permeability.
- ProTox-II : Estimates hepatotoxicity and mutagenicity.
- Molecular Dynamics (MD) Simulations : Models membrane permeation using CHARMM or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
